Product packaging for D-Pyroglutamic acid(Cat. No.:CAS No. 4042-36-8)

D-Pyroglutamic acid

货号: B555521
CAS 编号: 4042-36-8
分子量: 129.11 g/mol
InChI 键: ODHCTXKNWHHXJC-GSVOUGTGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Biological Significance and Ubiquity in Living Organisms

Pyroglutamic acid is a ubiquitous compound found across the spectrum of life, from archaebacteria to humans. researchgate.netlmdb.ca It exists both as a free metabolite and, more commonly, as a modified N-terminal residue in a variety of peptides and proteins. wikipedia.orgresearchgate.net This N-terminal modification can occur spontaneously from glutamine or glutamic acid residues or be enzymatically facilitated by glutaminyl cyclases. wikipedia.orgacs.org The presence of a pyroglutamyl residue can impact the structure and function of proteins, including antibodies, enzymes, and hormones. researchgate.net

Specifically, D-Pyroglutamic acid is known as a metabolite of D-glutamate, formed through the action of the enzyme D-glutamate cyclase. chemicalbook.comcaymanchem.com Its presence has been noted in various physiological and pathological contexts. For instance, elevated levels of this compound have been detected in the urine of individuals with nascent metabolic syndrome and in the blood plasma of patients with end-stage renal disease. chemicalbook.comcaymanchem.com Beyond mammals, pyroglutamic acid has been identified in various foods, including soy beans and beers. lmdb.ca

Table 1: Presence and Role of this compound
Organism/SystemLocation/ContextSignificance/FindingReference
Mammals (Humans)Plasma (End-stage renal disease)Accumulation of 5-oxo-D-proline observed. caymanchem.com
Mammals (Humans)Urine (Nascent metabolic syndrome)Increased levels of this compound detected. chemicalbook.com
Mammals (Rats)BrainDemonstrates anti-anxiety effects in conflict situations. chemicalbook.com
GeneralMetaboliteFormed from D-glutamate via D-glutamate cyclase. chemicalbook.comcaymanchem.com

Enantiomeric Considerations in Biological Research and Metabolism

Pyroglutamic acid exists as two stereoisomers, or enantiomers: this compound and L-pyroglutamic acid. wikipedia.org This distinction is critical in biological systems, as enzymes and receptors often exhibit high stereospecificity. The L-enantiomer is generally considered the more biologically active form in humans, serving as a key intermediate in the glutathione (B108866) cycle. wikipedia.orgmedchemexpress.com The enzyme 5-oxoprolinase, for example, converts L-pyroglutamic acid to L-glutamate. lmdb.cadrugbank.com

The metabolism of D-amino acids often involves the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination. frontiersin.org However, DAAO does not act on acidic D-amino acids like D-glutamate, the precursor to this compound. frontiersin.org This indicates a distinct metabolic pathway for this compound, separate from that of many other D-amino acids. Research has shown that both D- and L-pyroglutamic acid can accumulate in the plasma of patients with end-stage renal disease, suggesting that the metabolic pathways for both enantiomers can be affected by certain disease states. caymanchem.com

The distinct biological activities of the two enantiomers have been a subject of research. For example, this compound has been shown to exhibit anti-anxiety effects in animal models. chemicalbook.com In contrast, much of the research on cognitive enhancement has focused on the L-isomer or racemic mixtures. ijmrhs.com The ability to separate and analyze these enantiomers is crucial for understanding their specific roles. High-performance liquid chromatography (HPLC) methods have been developed for the effective enantioseparation of pyroglutamic acid, which is vital for quantitative analysis in research. ingentaconnect.com

Table 2: Comparison of D- and L-Pyroglutamic Acid
PropertyThis compoundL-Pyroglutamic AcidReference
Synonym(R)-5-Oxoproline, (+)-Pyroglutamic Acid(S)-5-Oxoproline, (-)-Pyroglutamic Acid caymanchem.comnih.gov
PrecursorD-GlutamateL-Glutamate, L-Glutamine chemicalbook.comwikipedia.org
Metabolic RoleMetabolite of D-glutamate; accumulates in certain diseases.Intermediate in the glutathione cycle; converted to L-glutamate by 5-oxoprolinase. chemicalbook.comwikipedia.orgcaymanchem.com
Reported Biological ActivityAnti-anxiety effects in rats.Involved in memory and learning; neurotransmitter precursor. chemicalbook.comijmrhs.com

Historical Context of Pyroglutamic Acid Research

The study of pyroglutamic acid dates back to the 19th century. In 1882, it was discovered that heating glutamic acid resulted in the formation of this cyclic derivative through the loss of a water molecule. wikipedia.org However, its presence in living organisms was not established until later, and it has been known to exist in cells for over a century. researchgate.net

Significant milestones in understanding its biological role occurred in the latter half of the 20th century. Research into pyroglutamic acidosis, a condition characterized by high levels of the acid, initially focused on rare inherited disorders of the glutathione cycle. nih.gov The first case of an acquired form of this condition was not described until 1989. nih.gov

Table 3: Historical Timeline of Pyroglutamic Acid Research
Year/PeriodDiscovery or EventSignificanceReference
1882First formation of pyroglutamic acid by heating glutamic acid.Initial chemical synthesis and discovery of the compound. wikipedia.org
Early 20th CenturyIdentified as a constituent in living cells.Established its presence in biological systems. researchgate.net
1969Biochemical purification of γ-glutamyl cyclotransferase.Identified an enzyme involved in pyroglutamic acid formation. researchgate.net
1989First acquired case of pyroglutamic acidosis described.Expanded understanding of the pathology beyond inherited disorders. nih.gov
2008Protein identity of γ-glutamyl cyclotransferase established.Provided a more complete understanding of the enzyme nearly 40 years after its purification. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B555521 D-Pyroglutamic acid CAS No. 4042-36-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193432
Record name D-Pyroglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4042-36-8
Record name (+)-Pyroglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4042-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Pyroglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004042368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Pyroglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-D-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Pidolic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP297C4HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Regulation of D Pyroglutamic Acid

Biosynthesis of D-Pyroglutamic Acid

This compound can be generated through several distinct mechanisms, involving both enzymatic and non-enzymatic processes.

One primary route for the enzymatic synthesis of this compound involves the direct cyclization of D-glutamate. This reaction is catalyzed by an enzyme known as D-glutamate cyclase (DGLUCY) wikipedia.orgdrugbank.comcaymanchem.comchemicalbook.com. This enzyme facilitates the intramolecular cyclization of D-glutamate, leading to the formation of this compound with the elimination of a water molecule wikipedia.orgchemicalbook.com. Research has detailed specific conditions for this enzymatic activity, such as incubation in a borate (B1201080) buffer (pH 8.0) with dithiothreitol (B142953) at 37 °C for 60 minutes with D-glutamate as the substrate chemicalbook.com.

Pyroglutamic acid, in general, can also be formed non-enzymatically. This occurs through the spontaneous intramolecular cyclization of N-terminal glutamine (Gln) or glutamic acid (Glu) residues found in peptides and proteins wikipedia.orgdrugbank.comhmdb.canih.govacs.orgresearchgate.netresearchgate.netasm.orgnih.gov. This post-translational modification, termed pyroglutamylation, involves the nucleophilic attack of the N-terminal amino nitrogen on the side-chain carbonyl carbon of Gln or the side-chain carboxyl carbon of Glu, releasing ammonia (B1221849) or water, respectively nih.govresearchgate.netresearchgate.net. While this process can occur spontaneously, it can be influenced by factors such as buffer composition and temperature acs.orgresearchgate.net. For instance, inorganic phosphate (B84403) species have been identified as catalysts for this non-enzymatic cyclization of N-terminal Gln residues, lowering the activation energy nih.govacs.org. Studies have also shown that N-terminal Glu residues can cyclize non-enzymatically, albeit typically at a slower rate than from Gln, with observed formation in aqueous buffers and influenced by pH, with increased formation at pH 4 and 8 compared to pH 6.2 researchgate.netresearchgate.netnih.gov.

Pyroglutamic acid, particularly the L-enantiomer, is a key intermediate in the glutathione (B108866) (GSH) metabolism pathway, often referred to as the gamma-glutamyl cycle wikipedia.orgdrugbank.comhmdb.canih.govselleckchem.comoup.commdpi.comnih.govmedchemexpress.comresearchgate.net. In this cycle, glutathione is first acted upon by gamma-glutamyl transpeptidase (GGT), which cleaves the gamma-glutamyl bond, producing a gamma-glutamyl amino acid. Subsequently, gamma-glutamyl cyclotransferase (GGC) catalyzes the conversion of this gamma-glutamyl amino acid into pyroglutamic acid (5-oxoproline) and the free amino acid nih.govoup.com. Elevated levels of pyroglutamic acid can be associated with problems in glutathione metabolism, particularly when GSH levels are low, leading to increased GGC activity nih.govresearchgate.net.

Catabolism and Interconversion of this compound

Once formed, pyroglutamic acid is primarily catabolized back to glutamate (B1630785).

The primary catabolic pathway for pyroglutamic acid involves its conversion back to glutamate. This reaction is catalyzed by the enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase or 5-oxoprolinase) wikipedia.orgdrugbank.comnih.govselleckchem.comoup.comresearchgate.netannualreviews.org. This ATP-dependent enzymatic reaction hydrolyzes the lactam ring of pyroglutamic acid, regenerating glutamate annualreviews.org. This step is crucial for maintaining glutamate homeostasis and for the recycling of amino acids within the gamma-glutamyl cycle.

Pyroglutamic acid exists as two enantiomers: this compound (2R) and L-pyroglutamic acid (2S) wikipedia.org. While L-pyroglutamic acid is recognized as the biologically active enantiomer in humans and plays a significant role in glutathione metabolism medchemexpress.commedchemexpress.com, this compound is specifically derived from D-glutamate caymanchem.com. The non-enzymatic formation from N-terminal residues can potentially produce either enantiomer depending on the stereochemistry of the precursor amino acid. The catabolic enzyme, 5-oxoprolinase, is generally understood to act on pyroglutamic acid, implying it would process both enantiomers if present, converting them back to their respective glutamate forms. However, specific regulatory mechanisms or preferential metabolism of one enantiomer over the other are not extensively detailed in the provided literature for this compound itself.

Biological Functions and Molecular Mechanisms of D Pyroglutamic Acid

Role in Cellular Signaling and Regulatory Processes

D-Pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a critical pathway for the synthesis and degradation of glutathione (B108866). taylorandfrancis.com Glutathione is a vital cellular antioxidant, and its turnover is intrinsically linked to cellular redox signaling and the response to oxidative stress. The formation of pyroglutamic acid is catalyzed by γ-glutamyl cyclotransferase from γ-glutamylcysteine. litfl.com When glutathione levels are depleted, the activity of this enzyme increases, leading to an accumulation of pyroglutamic acid. litfl.com This accumulation can serve as an indirect indicator of oxidative stress and disruptions in glutathione metabolism, thereby linking this compound to cellular signaling pathways that respond to redox imbalances. taylorandfrancis.comrupahealth.com

Furthermore, the dysregulation of the γ-glutamyl cycle, and consequently the levels of pyroglutamic acid, can lead to a condition known as pyroglutamic acidosis, a state of high anion gap metabolic acidosis. litfl.comresearchgate.net This highlights the compound's role in maintaining systemic physiological balance and the regulatory processes governing acid-base homeostasis.

Interaction with Specific Enzyme Systems

This compound has been demonstrated to interact with and inhibit the activity of several key enzyme systems, suggesting its potential role as a modulator of various physiological pathways.

Inhibition of Human Recombinant Phosphodiesterase-5A1 (PDE5A1)

Research has shown that pyroglutamic acid can potently inhibit the activity of human recombinant phosphodiesterase-5A1 (PDE5A1). mdpi.com This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various signaling pathways, including smooth muscle relaxation. The inhibitory action of pyroglutamic acid on PDE5A1 suggests its potential to modulate cGMP levels, thereby influencing cellular processes regulated by this signaling molecule. Molecular docking studies indicate that pyroglutamic acid interacts with the active site of PDE5A1, including the metal-binding site, which is crucial for the enzyme's catalytic function. researchgate.net

Inhibitory Activity of Pyroglutamic Acid on PDE5A1

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Pyroglutamic acid5.23Sildenafil citrate7.14

Inhibition of Human Angiotensin-Converting Enzyme (ACE)

Pyroglutamic acid has also been found to inhibit the activity of human angiotensin-converting enzyme (ACE). mdpi.com ACE is a key component of the renin-angiotensin system, which plays a central role in the regulation of blood pressure. By inhibiting ACE, pyroglutamic acid can reduce the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibitory effect highlights a potential role for this compound in cardiovascular regulation.

Inhibitory Activity of Pyroglutamic Acid on ACE

CompoundConcentration% InhibitionReference CompoundConcentration% Inhibition
Pyroglutamic acid20 µg/mL98.2%Captopril20 µg/mL99.6%

Inhibition of Urease Activity

Studies have demonstrated that pyroglutamic acid is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. mdpi.com Urease activity is associated with various pathological conditions, particularly those caused by urease-producing bacteria. The inhibition of this enzyme by pyroglutamic acid suggests a potential protective role against the detrimental effects of excessive ammonia production in certain biological contexts.

Inhibitory Activity of Pyroglutamic Acid on Urease

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Pyroglutamic acid1.8Acetohydroxamic acid3.9

Modulatory Effects on Neurotransmitter Systems

This compound exhibits modulatory effects on neurotransmitter systems, particularly the glutamatergic pathways, owing to its structural similarity to glutamate (B1630785).

Influence on Glutamatergic Pathways and Glutamate Storage

This compound is considered to play a role in the storage and regulation of glutamate, the primary excitatory neurotransmitter in the central nervous system. wikipedia.org It has been shown to act in opposition to the actions of glutamate. wikipedia.org Research indicates that pyroglutamic acid can competitively inhibit the high-affinity transport of glutamic acid in vitro. documentsdelivered.com This suggests that this compound can modulate the uptake of glutamate into nerve terminals and glial cells, thereby influencing the concentration and duration of glutamate in the synaptic cleft.

Furthermore, this compound has been identified as an active endogenous metabolite that can antagonize the disruptive effects on passive avoidance behavior induced by N-methyl-D-aspartate (NMDA) receptor antagonists. selleckchem.com This finding points towards an interaction with the NMDA-type glutamate receptors, which are crucial for synaptic plasticity and memory function. The ability of this compound to modulate glutamate transport and potentially interact with its receptors underscores its significance in the fine-tuning of glutamatergic neurotransmission.

Impact on Brain Cholinergic System Activity

This compound has been shown to exert a notable influence on the brain's cholinergic system, which is crucial for cognitive functions such as learning and memory. Research indicates that this compound can counteract the effects of substances that disrupt cholinergic activity. For instance, in studies involving scopolamine (B1681570), a substance known to induce amnesia and decrease acetylcholine (B1216132) (ACh) levels, this compound demonstrated a protective effect. nih.gov

Administration of D,L-pyroglutamic acid was found to prevent the amnesia induced by both electroconvulsive shock (ECS) and scopolamine in rats. nih.gov Furthermore, it was observed that scopolamine led to a significant reduction in ACh levels in the cortex (52% decrease) and hippocampus (39% decrease). nih.gov D,L-pyroglutamic acid administration effectively prevented this decline in brain ACh levels. nih.gov When the stereoisomers were examined separately, this compound was found to be more potent than L-pyroglutamic acid in antagonizing scopolamine-induced amnesia. nih.gov These findings suggest that this compound is active on cortical and hippocampal cholinergic mechanisms and points to its potential as a cognition-enhancing agent. nih.govnih.gov The prevention of scopolamine-induced decreases in brain acetylcholine levels highlights a direct interaction with or modulation of the cholinergic system. nih.gov

Table 1: Effect of D,L-Pyroglutamic Acid on Scopolamine-Induced Changes in Brain Acetylcholine Levels

Brain Region Acetylcholine Decrease with Scopolamine Effect of D,L-Pyroglutamic Acid
Cortex 52% Prevention of decrease
Hippocampus 39% Prevention of decrease

Modulation of Gamma-Aminobutyric Acid (GABA) Release

The increased release of GABA is significant as the GABAergic system plays a critical role in regulating neuronal excitability. An increase in GABA release can lead to a sedative effect and synchronization of the electrocorticogram (E.Co.G.), which were also observed in the study. nih.gov The proposed mechanism suggests that pyroglutamic acid may enhance GABA release by influencing amino acid transport or by acting as an antagonist at glutamate receptors. nih.gov The activation of the GABA system, in turn, is known to increase cortical acetylcholine release. nih.gov This interplay highlights a complex modulatory role of pyroglutamic acid on the balance between excitatory and inhibitory neurotransmission in the brain. nih.govnih.gov

Post-Translational Protein Modification by Pyroglutamate (B8496135) Formation

N-Terminal Pyroglutamate Formation in Peptides and Proteins (e.g., Immunoglobulin Gamma Antibodies)

A significant biological role of pyroglutamic acid is its formation as a post-translational modification at the N-terminus of various peptides and proteins. nih.gov This process, known as pyroglutamylation, involves the cyclization of an N-terminal glutamine or glutamic acid residue. wikipedia.org This modification is particularly common in immunoglobulin gamma (IgG) antibodies, where nearly half of the reported antibodies contain a glutamic acid residue at the N-terminus of the light or heavy chain. acs.orgnih.govacs.org

The formation of pyroglutamate from N-terminal glutamic acid in recombinant monoclonal antibodies has been extensively studied. acs.orgnih.govacs.org This conversion can occur non-enzymatically, especially under certain pH conditions, with increased formation observed at pH 4 and pH 8, and minimal formation at pH 6.2. acs.orgnih.govresearchgate.net The reaction can be detected after several weeks of incubation at physiological and elevated temperatures (37 and 45 °C). acs.orgnih.gov While the conversion from glutamine is generally faster, the cyclization of glutamate has been observed both in vitro and in vivo. nih.gov The process can also be catalyzed by enzymes known as glutaminyl cyclases. nih.govcreative-biolabs.com

Table 2: Conditions Influencing Non-Enzymatic Pyroglutamate Formation from N-Terminal Glutamic Acid in Antibodies

Condition Observation Reference
pH Minimal formation at pH 6.2; Increased at pH 4 and pH 8 acs.orgnih.govresearchgate.net
Temperature Detectable after weeks at 37°C and 45°C acs.orgnih.gov
Half-life ~9 months in pH 4.1 buffer at 45°C acs.orgnih.govresearchgate.net

Functional Consequences of Pyroglutamate Modification on Protein Structure and Activity

The formation of an N-terminal pyroglutamate residue has significant functional consequences for the modified protein. nih.gov A primary role of this modification is to protect peptides and proteins from degradation by exopeptidases, which require a free N-terminal amino group for their activity. nih.govportlandpress.com This protective cap enhances the stability and extends the half-life of the protein. researchgate.net

Furthermore, the pyroglutamate modification can be crucial for the protein's biological activity by helping to maintain a proper conformation for receptor binding. nih.govportlandpress.com For instance, the structural integrity and cytotoxic activity of certain ribonucleases are dependent on the N-terminal pyroglutamate moiety, which participates in important hydrogen bond networks. nih.gov

However, pyroglutamylation can also have detrimental effects. The increased hydrophobicity resulting from the charge neutralization of the N-terminal glutamate can enhance the aggregation tendency of certain peptides, such as amyloid-β peptides, which is a factor in neurodegenerative diseases. nih.govnih.gov The modification also presents challenges for protein sequencing techniques like Edman degradation, which necessitates a free N-terminus. wikipedia.orgspringernature.com

Clinical Significance and Pathophysiological Correlates of D Pyroglutamic Acid Dysregulation

Metabolic Dysregulation in Specific Disease States

Gestational Hypertension and Gestational Diabetes Mellitus

While direct causal links between D-Pyroglutamic acid and gestational hypertension are not extensively detailed in the provided literature, its association with metabolic disturbances in pregnancy and diabetes warrants attention. Elevated levels of pyroglutamic acid can indicate impaired glutathione (B108866) turnover, a process exacerbated by oxidative stress, which is a common feature in diabetes rupahealth.com. In pregnant individuals, limited glycine (B1666218) availability can also lead to increased pyroglutamic acid levels, a condition known as polyglutamic academia, which can manifest as metabolic acidosis scirp.org. This suggests a potential, albeit not fully elucidated, connection between pyroglutamic acid metabolism and pregnancy-related metabolic health, including gestational diabetes mellitus rupahealth.com.

Neurological and Neurodegenerative Disorders

Pyroglutamic acid is recognized for its presence in the brain and its involvement in neurotransmitter synthesis and function rupahealth.comaor.caxtend-life.co.nz. Its role extends to various neurological and neurodegenerative conditions, where its dysregulation is increasingly being investigated.

Role of Amyloid β Containing Pyroglutamic Acid in Alzheimer's Disease Pathogenesis

Pyroglutamate-modified amyloid-beta (pGlu-Aβ) peptides, particularly AβpE3-42, are significantly implicated in the pathogenesis of Alzheimer's disease (AD) nih.govoup.comoup.complos.orgacs.orgstressmarq.comacs.orgsysy.comfrontiersin.orgnih.govacs.orgnih.gov. These N-terminally truncated and modified peptides are abundant in AD brains and are found in amyloid plaques nih.govplos.orgacs.orgnih.gov. Compared to full-length Aβ, pGlu-Aβ exhibits enhanced aggregation propensity, increased stability, greater cellular toxicity, and a higher resistance to degradation nih.govplos.orgsysy.com. Research suggests that pGlu-Aβ peptides may act as seeding species, initiating the formation of pathological amyloid aggregates oup.comacs.orgnih.gov. Consequently, pGlu-Aβ is considered a key target for immunotherapy and therapeutic development in AD nih.govoup.comstressmarq.commdpi.com.

Implications for Cognitive Impairment and Memory Function

Pyroglutamic acid, particularly the L-enantiomer, has demonstrated potential benefits for cognitive function and memory aor.caxtend-life.co.nzijmrhs.comgoogle.com. Studies indicate that it can enhance memory recall, learning capabilities, and mental focus by supporting the production of key brain neurotransmitters like acetylcholine (B1216132), GABA, and glycine aor.caxtend-life.co.nz. Research in aged rats showed that pyroglutamic acid improved age-associated memory impairment and learning capacities ijmrhs.comgoogle.com. Furthermore, it has been shown to reverse memory impairments induced by certain agents and to positively affect brain cholinergic levels ijmrhs.com. These findings suggest that pyroglutamic acid's influence on neurotransmitter systems may be crucial for maintaining cognitive health and mitigating age-related cognitive decline xtend-life.co.nz.

Research on Potential Biomarkers in Schizophrenia

Pyroglutamic acid has emerged as a potential metabolite biomarker in psychiatric disorders, including schizophrenia ucd.ienih.govoup.com. Studies have identified panels of metabolites that can discriminate between individuals with schizophrenia and healthy controls, with pyroglutamic acid being a component of such panels ucd.ie. For instance, a panel comprising pyroglutamic acid, sorbitol, and tocopherol-α has shown good predictive ability in differentiating schizophrenia patients from healthy subjects ucd.ie. The dysregulation of glutamatergic signaling, which involves glutamate (B1630785) and its derivatives like pyroglutamic acid, is a known factor in the pathophysiology of schizophrenia and other mental illnesses mdpi.com.

Oxidative Stress and Inflammation Pathways

Pyroglutamic acid is closely linked to oxidative stress and the cellular antioxidant defense system, primarily through its role in glutathione metabolism rupahealth.comhealthmatters.ionih.govresearchgate.netnih.govnih.gov.

Link to Glutathione Depletion and Imbalance

Glutathione (GSH) is a critical intracellular antioxidant that protects cells from damage caused by reactive oxygen species (ROS) and aids in detoxification healthmatters.ionih.govtaylorandfrancis.com. Pyroglutamic acid is an intermediate in the gamma-glutamyl cycle, which is responsible for GSH synthesis and recycling rupahealth.comhealthmatters.io. Elevated levels of pyroglutamic acid are often indicative of glutathione depletion or impaired GSH turnover rupahealth.comhealthmatters.ionih.govresearchgate.netnih.gov. This depletion can occur due to various factors, including increased oxidative stress, certain medications (e.g., acetaminophen, flucloxacillin, vigabatrin), sepsis, liver disease, malnutrition, and pregnancy scirp.orgnih.govderangedphysiology.comlitfl.comderangedphysiology.commdpi.com. When GSH levels are low, the gamma-glutamyl cycle can become imbalanced, leading to the accumulation of pyroglutamic acid nih.govlitfl.com. This accumulation can result in pyroglutamic acidosis, a rare form of high anion gap metabolic acidosis nih.govderangedphysiology.comlitfl.com. The link between pyroglutamic acid and glutathione status highlights its utility as a marker for oxidative stress and metabolic dysfunction rupahealth.comhealthmatters.ioresearchgate.netnih.gov.

Contribution to Oxidative Stress-Related Conditions

This compound's involvement in oxidative stress is intrinsically tied to its function within the glutathione metabolic pathway. Elevated levels of PGA often serve as an indicator of impaired glutathione turnover, suggesting an imbalance in the body's antioxidant defense system.

Role in Glutathione Metabolism and Oxidative Stress: PGA is an intermediate in the gamma-glutamyl cycle, a critical pathway for maintaining adequate glutathione levels. GSH is essential for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. When glutathione metabolism is compromised, such as due to insufficient precursor amino acids (like glycine) or increased detoxification demands, PGA can accumulate. This accumulation signals a reduced capacity to maintain sufficient GSH levels, thereby increasing susceptibility to oxidative stress. fudutsinma.edu.ngmdpi-res.com In conditions like diabetes, chronic hyperglycemia leads to increased mitochondrial ROS production, exacerbating oxidative stress. Elevated urinary PGA levels in these cases reflect impaired glutathione turnover. fudutsinma.edu.ng Similarly, in septic patients, excess PGA without enzymatic deficiency can be associated with glutathione depletion and heightened oxidative stress. researchgate.net

Mechanisms of Oxidative Damage: Beyond indicating GSH depletion, PGA itself has been shown to directly contribute to oxidative damage. Studies suggest that increased levels of pyroglutamic acid can promote lipid and protein oxidation and elevate hydrogen peroxide content, thereby intensifying oxidative stress within cells. nih.gov In certain cellular contexts, such as in the cumulus cells of women with Polycystic Ovary Syndrome (PCOS), high PGA concentrations are associated with reduced glutathione synthesis, leading to oxidative stress in these cells. mdpi-res.com

Associated Conditions: The dysregulation of PGA and its link to oxidative stress have been observed in several conditions, including:

Diabetes Mellitus fudutsinma.edu.ng

Sepsis fudutsinma.edu.ngresearchgate.net

Polycystic Ovary Syndrome (PCOS) mdpi-res.com

Inflammatory diseases nih.govmdpi.com

Ulcerative Colitis (UC), where it is associated with increased inflammatory factors and DNA damage. caymanchem.comnih.gov

In Vitro Antioxidant Activity of this compound: While elevated PGA can be a marker of oxidative stress, this compound itself has demonstrated in vitro antioxidant properties, capable of neutralizing free radicals. The observed efficacy can vary depending on the concentration and assay used.

CompoundConcentrationAntioxidant Effect (%)Reference (Year)
This compound1 mM74.5%Huang et al. (2018)
This compound0.5 mM62.1%Kim et al. (2019)
This compound2 mM51.2%Lee et al. (2020)

Immunomodulatory Aspects in Allergic Diseases (e.g., Asthma)

This compound has emerged as a significant metabolite in the context of allergic diseases, particularly asthma, where it appears to play a role in modulating immune responses and inflammatory pathways.

Biomarker in Asthma Models: In studies investigating allergic asthma models, this compound has been identified as a plasma metabolite biomarker. Its levels have been found to correlate with key indicators of asthma severity and immune dysregulation, such as Penh values (a measure of airway hyperresponsiveness) and eosinophil numbers. fudutsinma.edu.ngfudutsinma.edu.ng

Modulation of Immune Cell Balance (Treg/Th17): A crucial aspect of PGA's immunomodulatory role in asthma relates to its association with the balance between T regulatory (Treg) cells and T helper 17 (Th17) cells. Imbalances in these T cell subsets are central to the pathogenesis of allergic asthma. Studies have shown that treatments aimed at restoring Treg/Th17 balance in asthma models often involve changes in PGA levels, identifying it as a potential marker for therapeutic efficacy in modulating these immune cell populations. fudutsinma.edu.ng For instance, in models of eosinophilic asthma, PGA has been identified as a plasma biomarker associated with treatments that increase Treg cells and decrease Th17 cells. fudutsinma.edu.ng Glutamine metabolism, which includes PGA, has also been linked to promoting Th17 cell differentiation. fudutsinma.edu.ng

Influence on Inflammatory Pathways: PGA has been implicated in modulating inflammatory processes more broadly. Furthermore, derivatives of pyroglutamic acid have shown potential in inhibiting leukocyte adhesion mediated by VLA-4, a mechanism relevant to inflammatory conditions, including asthma, where leukocyte infiltration contributes to airway inflammation. nih.gov

Enzyme Involvement (PGP 1): The enzyme Pyroglutamate (B8496135) Aminopeptidase (B13392206) (PGP 1), which acts on pyroglutamic acid, is also linked to immune modulation. PGP 1 interacts with immunoglobulins, functions as an inflammatory cytokine, and modulates immune responses, with its levels reportedly elevated during inflammation.

Compound List:

this compound (5-oxoproline, pyroGlu, pidolic acid)

Glutathione (GSH)

Glutamine

Glutamate

Reactive Oxygen Species (ROS)

Hydrogen Peroxide

Treg cells (Regulatory T cells)

Th17 cells (T helper 17 cells)

Interleukin-4 (IL-4)

Interleukin-5 (IL-5)

Interleukin-13 (IL-13)

Interleukin-17A (IL-17A)

Interleukin-6 (IL-6)

Interleukin-10 (IL-10)

Transforming Growth Factor-beta (TGF-β)

Vascular Cell Adhesion Molecule-1 (VCAM-1)

Very Late Antigen-4 (VLA-4)

Pyroglutamate Aminopeptidase (PGP 1)

Research Methodologies and Analytical Approaches for D Pyroglutamic Acid Studies

Spectroscopic and Chromatographic Techniques for Detection and Quantification

The separation and analysis of D-Pyroglutamic acid, particularly distinguishing it from its L-enantiomer, necessitate high-resolution techniques. Chromatography and mass spectrometry are the cornerstones of D-pGlu analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of enantiomers like D- and L-Pyroglutamic acid. The success of this separation hinges on the use of a chiral stationary phase (CSP). For instance, teicoplanin-based silica (B1680970) columns (e.g., Chirobiotic T) have been shown to successfully resolve the enantiomers of pyroglutamic acid. ingentaconnect.com The separation mechanism involves the formation of reversible diastereomeric complexes between the chiral selector on the column and the analyte enantiomers, leading to different retention times. windows.net

Methodologies often employ polar organic or reversed-phase modes. One effective approach uses a mobile phase consisting of a methanol-acetic acid-triethylamine polar organic system, which allows for baseline separation and quantification without interference from system peaks. ingentaconnect.com Detection is commonly achieved using a UV detector at a wavelength of 214 nm. ingentaconnect.com The choice of column is critical; while teicoplanin-bonded phases provide good separation, other phases like vancomycin-based columns may not achieve baseline resolution under similar conditions. ingentaconnect.com Supercritical fluid chromatography (SFC), a variation of HPLC using CO2-based mobile phases, has also been applied to separate pyroglutamic acid derivatives using polysaccharide-based CSPs. nih.gov

Table 1: Example HPLC Conditions for Pyroglutamic Acid Enantioseparation

ParameterConditionSource
Column Chirobiotic T (teicoplanin bonded silica) ingentaconnect.com
Mobile Phase Methanol-acetic acid-triethylamine ingentaconnect.com
Detection UV at 214 nm ingentaconnect.com
Alternate Column Chirex 3126 (D-penicillamine) windows.net
Alternate Mobile Phase Acetonitrile/Water with phosphoric acid sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolomic analysis, including the detection of this compound. A critical step in GC-MS analysis of non-volatile amino acids like pyroglutamic acid is chemical derivatization to increase their volatility. mdpi.com A common two-step derivatization process involves methoxyamination followed by silylation with reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com Another approach involves esterification with acidified isopropanol, followed by drying and redissolving for injection. researchgate.net

Following derivatization, the compounds are separated on a GC column and detected by a mass spectrometer. The mass spectrometer fragments the derivatized molecules, producing a unique mass spectrum that allows for identification. For example, studies have described the conversion of γ-glutamyl peptides to a methyl ester pentafluoropropionyl (Me-PFP) derivative of pyroglutamate (B8496135) for GC-MS analysis. nih.govnih.gov Quantification can be performed in selected-ion monitoring (SIM) mode, which offers high sensitivity and specificity by monitoring characteristic mass-to-charge (m/z) ions of the derivatized analyte. nih.gov

Table 2: Derivatization and GC-MS Analysis of Pyroglutamic Acid

StepReagent/MethodPurposeSource
Derivatization Step 1 Methoxyamine hydrochloride in pyridineProtects carbonyl groups mdpi.com
Derivatization Step 2 N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility (silylation) mdpi.com
Alternate Derivatization 2 M HCl in Methanol, then Pentafluoropropionic (PFP) anhydrideForms Me-PFP derivative nih.govnih.gov
Detection Mode Electron-Capture Negative-Ion Chemical Ionization (ECNICI)High sensitivity detection nih.gov
Quantification Ion (unlabeled) m/z 269 (for d0Me-PFP-pGlu)Specific ion for quantitation nih.gov
Quantification Ion (labeled) m/z 272 (for d3Me-PFP-pGlu)Specific ion for internal standard nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound in complex biological matrices. researchgate.net This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target analyte, minimizing interferences. acs.orgnih.gov

For pyroglutamic acid (pGlu), a common MRM transition in positive ion mode is from the protonated molecule [M+H]+ at m/z 130.0 to fragment ions at m/z 84.1 and m/z 56.1. acs.org A significant challenge in the analysis of pGlu is its potential to be artificially formed from the in-source cyclization of glutamine (Gln) and glutamic acid (Glu). acs.orgnih.govacs.org Therefore, chromatographic separation of these three compounds is essential for accurate quantification. nih.gov Methodologies often use reversed-phase columns, such as C18, with mobile phases containing formic acid to ensure good ionization. acs.orgnih.gov The use of stable isotope-labeled internal standards is also crucial to correct for matrix effects and any in-source conversion. acs.orgnih.gov

Table 3: LC-MS/MS Parameters for Pyroglutamic Acid Analysis

ParameterSetting/ValueSource
Ionization Mode Positive Ion Mode acs.orgnih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) acs.orgnih.gov
Column Type Zorbax SB C-18 or Phenomenex Kinetex C18 nih.gov
Precursor Ion (pGlu) m/z 130.0 acs.org
Product Ions (pGlu) m/z 84.1, m/z 56.1 acs.org
Precursor Ion (Glu) m/z 148.1 acs.org
Precursor Ion (Gln) m/z 147.1 acs.org

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the most common ionization source used in the LC-MS analysis of polar molecules like this compound. researchgate.net ESI is a soft ionization technique that generates charged droplets from a liquid stream, which then evaporate to produce gas-phase ions with minimal fragmentation. For pyroglutamic acid, ESI typically operates in the positive ion mode, generating protonated molecules [M+H]+. mdpi.com

The efficiency of ionization and the potential for artifacts are influenced by the ESI source parameters. acs.orgnih.gov For example, the fragmentor voltage can significantly impact the in-source cyclization of glutamine and glutamic acid into pyroglutamic acid, an artifact that must be characterized and minimized for accurate measurement. acs.orgnih.gov Studies have shown that as fragmentor voltage increases, the signal from glutamine can decrease while the artifactual pyroglutamic acid signal rises. acs.orgnih.gov Therefore, careful optimization of ESI source conditions—such as gas temperatures, gas flows, and voltages—is imperative. acs.orgnih.govmdpi.com Flow injection analysis (FIA), which introduces the sample directly into the ESI source without chromatographic separation, can be used to rapidly optimize these parameters. mdpi.com

Molecular Biology and Biochemical Techniques

Beyond direct detection, molecular biology techniques can provide insight into the metabolic pathways and cellular responses related to this compound.

Gene Expression Analysis (qPCR, DNA Microarray)

Gene expression analysis is a powerful indirect method to study the impact and metabolism of this compound. Techniques like quantitative real-time PCR (qPCR) and DNA microarrays can measure changes in the transcription levels of genes involved in related metabolic pathways. For example, studies have investigated the expression of genes involved in D-amino acid metabolism in response to various stimuli. frontiersin.org While direct studies on D-pGlu are less common, research on related compounds provides a framework. For instance, the expression of D-amino acid dehydrogenase (dadA), an enzyme that catabolizes D-amino acids, has been shown to be enhanced in certain bacteria when grown on D-glutamate. frontiersin.org

In other research, DNA microarray analysis has been used to examine the effect of pyroglutamic acid on gene expression related to glucose and lipid metabolism in diabetic rat models. cambridge.orgcambridge.org These studies found that dietary pyroglutamic acid could down-regulate the expression of genes involved in gluconeogenesis. cambridge.orgcambridge.org Similarly, in the context of polycystic ovary syndrome (PCOS), qPCR analysis revealed that the expression of the gene OPLAH, which is involved in pyroglutamic acid synthesis, was significantly increased in affected individuals. nih.gov These approaches demonstrate how gene expression analysis can elucidate the biological context and functional consequences of altered this compound levels.

Table 4: Examples of Gene Expression Studies Related to Pyroglutamic Acid and D-Amino Acid Metabolism

TechniqueOrganism/ModelKey Gene(s) StudiedFindingSource
RT-qPCR Pseudomonas aeruginosadadA (D-amino acid dehydrogenase)Enhanced expression in the presence of D-glutamate. frontiersin.org
DNA Microarray Goto-Kakizaki (diabetic) ratsGenes for gluconeogenesisDown-regulated by pyroglutamic acid treatment. cambridge.orgcambridge.org
qPCR Human cumulus cells (PCOS)OPLAH (5-oxoprolinase)Expression significantly higher in PCOS group. nih.gov
qPCR Human cumulus cells (PCOS)GSS (Glutathione Synthetase)Expression significantly lower in PCOS group. nih.gov

Protein Expression and Interaction Studies (Western Blot, Enzyme Activity Assays)

The investigation of this compound's role in biological systems necessitates a detailed understanding of the proteins that metabolize or interact with it. Methodologies such as Western Blot and enzyme activity assays are fundamental in elucidating these relationships.

Western Blot Analysis

Western Blotting is a core technique used to detect and quantify specific proteins in a sample. In the context of pyroglutamic acid metabolism, it is employed to measure the expression levels of key enzymes. For instance, in studies involving cumulus cells from women with Polycystic Ovary Syndrome (PCOS), Western Blot analysis has been used to determine the protein levels of glutathione (B108866) synthetase (GSS). nih.gov This analysis revealed decreased synthesis of GSS protein in the PCOS group, which correlates with observed increases in L-pyroglutamic acid levels. nih.gov Similarly, this technique has been used to confirm the upregulation of Pyroglutamate aminopeptidase (B13392206) 1 (PGP-1) in cell lines like RAW264.7 and LO-2 when stimulated by immunopotentiators, providing evidence for the enzyme's role in cellular inflammatory responses. rsc.org The identity of expressed proteins, such as those with fusion tags in production systems, is also routinely confirmed using Western Blot analysis with specific antibodies, for example, against a 6His tag. plos.org

Enzyme Activity Assays

Enzyme activity assays are crucial for determining the catalytic function and efficiency of enzymes involved in this compound pathways. These assays measure the rate at which an enzyme converts its substrate into a product under specific conditions.

A key enzyme, D-glutamate cyclase, which catalyzes the formation of this compound from D-glutamate, has its activity measured by quantifying the this compound product. chemicalbook.com A typical assay involves incubating the purified enzyme with D-glutamate in a buffered solution at a controlled pH and temperature (e.g., pH 8.0 at 37°C). chemicalbook.com The reaction is stopped, and the product is extracted and quantified, often using techniques like liquid chromatography-mass spectrometry (LC-MS). chemicalbook.com

Enzyme activity can also be assessed for enzymes that act on pyroglutamic acid. For example, the inhibitory effects of pyroglutamic acid on enzymes like human angiotensin-converting enzyme (ACE) and urease have been determined using spectrophotometric and mass spectrometry-based assays, respectively. mdpi.comresearchgate.net For ACE, the assay is based on the formation of hippuric acid, which can be measured spectrophotometrically. mdpi.com For urease, an Electrospray Ionization-Mass Spectrometry (ESI-MS) based method can be used to monitor the reaction rate. mdpi.comresearchgate.net

Tryptic Peptide Mapping and Tandem Mass Spectrometry for Protein Modifications

Identifying the specific sites of post-translational modifications, such as the formation of pyroglutamate (pGlu), is critical for understanding a protein's structure and function. Tryptic peptide mapping coupled with tandem mass spectrometry (MS/MS) is the gold-standard technique for this purpose. researchgate.netrapidnovor.comcreative-proteomics.com

The process begins with the enzymatic digestion of the target protein, most commonly with trypsin, which cleaves the protein into smaller peptide fragments at specific amino acid residues (lysine or arginine). elementlabsolutions.com This creates a unique "fingerprint" of peptides for a given protein. rapidnovor.com These peptides are then separated, typically using liquid chromatography (LC). creative-proteomics.com

Following separation, the peptides are introduced into a mass spectrometer. The initial mass spectrometry (MS) step measures the mass-to-charge ratio of the intact peptide fragments. The formation of pyroglutamate from an N-terminal glutamic acid (Glu) or glutamine (Gln) residue results in a characteristic mass loss of 18 Da or 17 Da, respectively. acs.orgnih.govmarioschubert.ch This mass shift allows for the initial identification of potentially modified peptides. nih.gov

For definitive confirmation and to pinpoint the exact location of the modification, tandem mass spectrometry (MS/MS) is employed. researchgate.netresearchgate.net In this stage, a specific peptide ion of interest (e.g., one showing the expected mass loss) is selected and fragmented further. The resulting fragmentation pattern provides sequence information, confirming that the mass loss is indeed localized to the N-terminal residue. nih.gov This methodology is routinely used in the biopharmaceutical industry to characterize therapeutic proteins like monoclonal antibodies, where N-terminal pyroglutamylation is a common modification. researchgate.netrapidnovor.comcreative-proteomics.com

Technique ComponentPurpose in Pyroglutamate Analysis
Tryptic Digestion Cleaves the protein into a predictable set of smaller peptides. elementlabsolutions.com
Liquid Chromatography (LC) Separates the complex mixture of peptide fragments. creative-proteomics.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of peptides, detecting the mass loss (-18 Da from Glu, -17 Da from Gln) associated with pyroglutamate formation. acs.orgmarioschubert.ch
Tandem Mass Spectrometry (MS/MS) Fragments selected peptides to generate sequence data, confirming the modification site at the N-terminus. researchgate.netresearchgate.net

This powerful combination of techniques enables the precise identification and characterization of pyroglutamate modifications, providing crucial insights into protein structure and heterogeneity. waters.com

Metabolomics and Proteomics Profiling

Targeted and Untargeted Metabolomics Approaches

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of cellular status. Both targeted and untargeted approaches are employed to study this compound and related pathways. mdpi.com

Untargeted Metabolomics

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to identify changes and generate new hypotheses. lcms.cz This approach has been successfully used to identify pyroglutamic acid as a potential biomarker in various contexts. For example, an untargeted study of strawberry and apple purees using UPLC-ESI-QTOF-MS identified pyroglutamic acid as a marker of thermal processing. mdpi.comnih.gov In clinical research, untargeted metabolomics revealed that pyroglutamic acid was significantly upregulated in the serum of patients with ulcerative colitis (UC), suggesting it as a potential biomarker for the disease. mdpi.com These studies typically involve separating metabolites with liquid chromatography and identifying them with high-resolution mass spectrometry, which provides precise mass measurements. mdpi.comnih.gov

Targeted Metabolomics

Targeted metabolomics focuses on the accurate quantification of a predefined set of specific metabolites, making it a hypothesis-driven approach. lcms.cz This method offers high sensitivity and quantitative precision. lcms.cz In the context of this compound, targeted methods are used to quantify the compound and its precursors, such as glutamine and glutamic acid, in various biological samples like plasma or cell cultures. mdpi.comacs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often operating in multiple reaction monitoring (MRM) mode, is the most common platform for targeted analysis due to its specificity and sensitivity. lcms.cz However, researchers must be cautious of analytical artifacts, as in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can occur during LC-MS analysis, potentially leading to inaccurate quantification if not properly controlled. acs.org

ApproachGoalApplication Example for Pyroglutamic Acid
Untargeted Metabolomics Comprehensive metabolite profiling to discover biomarkers and generate hypotheses. lcms.czIdentifying pyroglutamic acid as a potential biomarker in ulcerative colitis and as a marker for food processing. mdpi.commdpi.com
Targeted Metabolomics Precise and sensitive quantification of specific, known metabolites. lcms.czQuantifying levels of pyroglutamic acid, glutamine, and glutamic acid in plasma for studying metabolic pathways. mdpi.com

Proteomics for Identifying Pyroglutamate-Modified Proteins

Proteomics focuses on the large-scale analysis of proteins, including their post-translational modifications (PTMs). nih.gov Identifying proteins that undergo N-terminal pyroglutamylation is essential for understanding the biological consequences of this modification. researchgate.net

Mass spectrometry-based proteomics is the primary tool for identifying pyroglutamate-modified proteins in complex biological samples. nih.gov The general workflow is a "bottom-up" approach, where protein mixtures are first digested into peptides, typically with trypsin. rapidnovor.com The resulting peptide mixture is then analyzed by LC-MS/MS. creative-proteomics.com

During the data analysis phase, the acquired mass spectra are searched against protein sequence databases. creative-proteomics.comnih.gov To identify pyroglutamate-modified peptides, the search parameters are set to include the specific mass shift of this modification as a variable. The formation of pyroglutamate from N-terminal glutamine (Gln) results in a mass loss of 17.0265 Da, while formation from N-terminal glutamate (B1630785) (Glu) causes a mass loss of 18.0106 Da. acs.org High-resolution mass spectrometry allows for the accurate measurement of these mass changes, enabling the confident identification of the modification. creative-proteomics.com

Positional proteomics techniques have been developed to enrich for N-terminal peptides, thereby increasing the coverage and identification of N-terminal modifications like pyroglutamylation. acs.org These methods help to reduce sample complexity and improve the detection of less abundant modified proteins. acs.org The identification of pyroglutamate modification sites is fundamental to understanding the mechanisms by which this modification occurs and its impact on protein stability, activity, and interaction. researchgate.netcreative-proteomics.com

In Vitro and In Vivo Model Systems in this compound Research

Cell Culture Models for Metabolic and Enzymatic Studies

In vitro cell culture models are indispensable tools for investigating the metabolic and enzymatic aspects of this compound in a controlled environment. These systems allow researchers to dissect specific cellular pathways and responses without the complexities of a whole organism.

Cell lines are used to study the metabolic fate and effects of pyroglutamic acid. For example, rat intestinal epithelial cells (IEC-6) have been used to investigate the pro-inflammatory and DNA-damaging effects of pyroglutamic acid. mdpi.comresearchgate.net In these experiments, IEC-6 cells are cultured and treated with varying concentrations of pyroglutamic acid. mdpi.com Subsequent analyses, such as qPCR to measure inflammatory cytokine mRNA levels (e.g., IL-6, TNF-α) and Western blotting to detect markers of DNA damage (e.g., γH2AX), reveal the cellular response to the compound. mdpi.comresearchgate.net

Cell culture models are also crucial for studying enzyme activity related to pyroglutamic acid. The uptake and metabolism of L-pyroglutamic acid have been examined in cultured neuronal and glial cells. mdpi.com Furthermore, cell lines like the human hepatocyte line LO-2 and the macrophage line RAW264.7 have been used to demonstrate the upregulation of pyroglutamate aminopeptidase 1 (PGP-1) during inflammatory responses induced by immunopotentiators. rsc.org

In the context of protein production, cell culture systems, particularly bacterial expression systems like E. coli, are used to produce enzymes involved in pyroglutamate metabolism, such as glutaminyl cyclase, for further characterization. plos.org These models allow for the high-yield production of purified proteins necessary for detailed enzymatic and structural studies. plos.org

Cell LineResearch Application in Pyroglutamic Acid StudiesKey Findings/Techniques
IEC-6 (Rat Intestinal Epithelial)Investigating pro-inflammatory effects and DNA damage. mdpi.comresearchgate.netUpregulation of IL-6 mRNA; increased γH2AX (DNA damage marker) detected by Western Blot and immunofluorescence. mdpi.com
LO-2 (Human Hepatocyte)Studying enzyme upregulation during inflammation. rsc.orgUpregulation of Pyroglutamate aminopeptidase 1 (PGP-1) confirmed by fluorescent probes and Western Blot. rsc.org
RAW264.7 (Mouse Macrophage)Investigating enzyme role in inflammatory response. rsc.orgUpregulation of PGP-1 upon stimulation, confirmed by Western Blot and activity assays. rsc.org
E. coli (Bacterial)Recombinant protein production. plos.orgProduction and purification of enzymes like glutaminyl cyclase for functional studies. plos.org

Animal Models for Disease Pathophysiology and Therapeutic Efficacy (e.g., Rat and Mouse Models of Diabetes, Cognitive Impairment, Depression)

Animal models are indispensable tools for investigating the roles of this compound in various physiological and pathological states. Rat and mouse models, in particular, have been instrumental in elucidating its potential therapeutic effects in metabolic and neurological disorders.

Diabetes Mellitus: Research into the anti-diabetic properties of pyroglutamic acid has utilized established genetic models of type 2 diabetes mellitus (T2DM). The Goto-Kakizaki (GK) rat and the KK-Ay mouse are two such models. researchgate.netcambridge.org The GK rat is a non-obese model of T2DM developed through the selective breeding of Wistar rats exhibiting high blood glucose levels. cambridge.org The KK-Ay mouse is another model that spontaneously develops obesity, hyperglycemia, and hyperinsulinemia.

In studies using these models, dietary administration of pyroglutamic acid was found to beneficially alter glucose and lipid metabolism. cambridge.org Specifically, pyroglutamic acid improved oral glucose tolerance and reduced serum insulin (B600854) levels in both GK rats and KK-Ay mice. cambridge.org Furthermore, it led to an improvement in serum and liver total cholesterol levels. cambridge.org Gene expression analysis in GK rats revealed that pyroglutamic acid supplementation down-regulated genes associated with gluconeogenesis. cambridge.org In KK-Ay mice, an increase in the ratio of glucokinase to glucose-6-phosphatase activity was observed, suggesting a mechanism for its glucose-lowering effects. cambridge.org

Cognitive Impairment: The potential of this compound to mitigate cognitive deficits has been explored in pharmacological models of memory impairment. One study demonstrated that this compound could antagonize the disruption of passive avoidance behavior in rats induced by the N-methyl-D-aspartate (NMDA) receptor antagonist 2-amino-5-phosphonovalerate. nih.gov

Additionally, a compound derived from pyroglutamic acid, dimethylaminoethanol (B1669961) pyroglutamate (DMAE p-Glu), has been evaluated in rat models of cognitive dysfunction. researchgate.netcij.gob.mx In a spatial memory task using the Morris water maze, DMAE p-Glu improved performance in rats. researchgate.netcij.gob.mx It also counteracted memory deficits induced by the cholinergic antagonist scopolamine (B1681570) in a passive avoidance task. researchgate.netcij.gob.mx These findings suggest a potential role for pyroglutamic acid derivatives in addressing memory impairments linked to cholinergic system deficits. researchgate.net

Transgenic mouse models are also relevant, particularly in the context of Alzheimer's disease. The TAPS mouse line, which develops amyloid plaques containing the pyroglutamate-modified amyloid-β (pE-Aβ) species, serves as a model to study accelerated amyloid pathology and cognitive decline. mdpi.com

Depression: Animal models of depression, such as the forced swim test in rats, have been used to assess the antidepressant-like effects of pyroglutamic acid derivatives. A complex of DL-pyroglutamic acid and magnesium was found to decrease immobility time in the forced swim test, an indicator of potential antidepressant activity. caymanchem.com

Studies also compare mouse strains with different inherent behavioral phenotypes. For instance, metabolic profiling has revealed differences in pyroglutamic acid levels between C57BL/6 (B6) and DBA/2 (DBA) mouse strains, which are used as models for depression- and anxiety-like behaviors. mdpi.com Furthermore, studies using the Forced Swimming Test in mice have investigated the effects of L-pyroglutamic acid and related peptides on depressive-like behaviors. ijmrhs.com

Interactive Data Table: Animal Models in this compound Research

Disease ModelAnimalKey FindingsCitations
Type 2 DiabetesGoto-Kakizaki (GK) RatImproved oral glucose tolerance; Reduced serum insulin levels; Down-regulated gluconeogenesis-related genes. researchgate.netcambridge.org
Type 2 DiabetesKK-Ay MouseImproved oral glucose tolerance; Reduced serum insulin levels; Improved serum and liver cholesterol. researchgate.netcambridge.org
Cognitive ImpairmentRat (NMDA antagonist-induced)This compound antagonized disruption of passive avoidance behavior. nih.gov
Cognitive ImpairmentRat (Scopolamine-induced)A pyroglutamic acid derivative (DMAE p-Glu) reduced memory deficits in passive avoidance behavior. researchgate.netcij.gob.mx
DepressionRat (Forced Swim Test)A DL-pyroglutamic acid-magnesium complex decreased immobility time. caymanchem.com
Depression / AnxietyMouse (C57BL/6 vs. DBA/2 strains)Different inherent levels of pyroglutamic acid observed between strains with distinct behavioral phenotypes. mdpi.com

Computational Chemistry Approaches (e.g., for Non-Enzymatic Cyclization Mechanisms)

Computational chemistry provides powerful tools to investigate chemical processes at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For this compound, these approaches have been particularly valuable in elucidating the mechanisms of its formation through non-enzymatic cyclization.

The formation of a pyroglutamic acid (pGlu) residue from an N-terminal glutamine (Gln) residue is a significant post-translational modification that can occur spontaneously without enzymatic catalysis. nih.gov This intramolecular cyclization is of interest in biotechnology, particularly in the manufacturing of therapeutic proteins like monoclonal antibodies, where pGlu formation can occur during production and storage. nih.govacs.org

Quantum chemical calculations, specifically using density functional theory (DFT) methods like B3LYP, have been employed to model this reaction. nih.gov These studies often use a model compound, such as an N-terminal Gln residue capped with a methyl amino group on its C-terminus, to simulate the peptide environment. nih.gov Single-point energy calculations are frequently performed using the second-order Møller–Plesset perturbation theory (MP2) to refine the energy profile of the reaction pathway. acs.org

A key finding from these computational studies is the role of inorganic phosphate (B84403) as a catalyst in the cyclization process. nih.govacs.org The calculations show that phosphate species can mediate the proton transfer steps required for the reaction, thereby lowering the activation energy. nih.gov The proposed pathway involves two main processes: an initial cyclization step to form a tetrahedral intermediate, followed by a dehydration step to yield the final pyroglutamic acid residue and release an ammonia (B1221849) molecule. acs.org The calculated activation energy for this phosphate-catalyzed formation of pGlu is significantly lower than that of typical non-enzymatic reactions of amino acid residues, explaining why it can proceed rapidly in phosphate buffers. nih.gov

These computational results also highlight the importance of the conformational flexibility of both the main and side chains of the N-terminal Gln residue for the cyclization to occur. nih.gov

Interactive Data Table: Computational Approaches for Pyroglutamic Acid Formation

Computational MethodFocus of StudyKey Mechanistic InsightsCitations
Density Functional Theory (B3LYP)Phosphate-catalyzed non-enzymatic cyclization of N-terminal Glutamine.Inorganic phosphate acts as a catalyst by mediating proton transfer. nih.govacs.org
Møller–Plesset Perturbation Theory (MP2)Refinement of energy profiles for the cyclization reaction pathway.The overall process involves cyclization and dehydration steps with a relatively low activation energy barrier. nih.govacs.org
Quantum Chemical CalculationsModeling the transition states and intermediates of the reaction.Flexibility of the glutamine residue's main and side chains is necessary for the reaction to proceed. nih.gov

Therapeutic and Biotechnological Research Avenues for D Pyroglutamic Acid

Exploration of D-Pyroglutamic Acid and its Derivatives as Therapeutic Agents

Anti-Diabetic Research and Metabolic Modulation

Research indicates a potential role for pyroglutamic acid (PGA) in modulating glucose and lipid metabolism, with implications for type 2 diabetes mellitus (T2DM). Studies have observed that chronic hyperglycemia in diabetes can increase oxidative stress, leading to elevated pyroglutamic acid levels, which may signal impaired glutathione (B108866) turnover rupahealth.com. In animal models of T2DM, such as Goto-Kakizaki (GK) rats and KK-Ay mice, dietary supplementation with pyroglutamic acid has demonstrated beneficial effects. These studies reported improvements in oral glucose tolerance and reductions in serum insulin (B600854) levels nih.govcambridge.org. Furthermore, pyroglutamic acid administration led to a decrease in serum and liver total cholesterol levels and modulated the expression of genes involved in gluconeogenesis nih.govcambridge.org. For instance, feeding pyroglutamic acid to GK rats resulted in a fold change of 0.39 for Glucokinase and Glucose-6-phosphatase gene expression, suggesting an influence on glucose regulation pathways cambridge.org. In human studies, alterations in L-pyroglutamic acid levels have been noted in patients with T2DM on metformin (B114582) monotherapy, alongside changes in glutathione and purine (B94841) metabolism, potentially reflecting increased oxidative stress researchgate.net.

Gene NameFold Change (GK Rats Fed PA)
Glucokinase0.39
Glucose-6-phosphatase0.39

Potential in Pain Research and Antinociceptive Activity

Pyroglutamic acid is recognized as a marker of glutathione depletion, which can indicate increased oxidative stress. Oxidative stress is increasingly understood as a contributor to pain mechanisms, particularly in neuropathic conditions nih.govpainphysicianjournal.com. Elevated levels of pyroglutamate (B8496135) have been observed in individuals with chronic pain, suggesting a link between glutathione status and pain perception painphysicianjournal.com. Studies have explored the antinociceptive properties of pyroglutamic acid and its derivatives. For example, DL-pyroglutamic acid has been used as a precursor in the synthesis of GABA peptides exhibiting antinociceptive activity in rats caymanchem.com. Furthermore, DL-pyroglutamic acid-magnesium complexes have shown effects in animal pain models, such as decreasing immobility in the forced swim test and increasing latency to paw withdrawal in the hot plate test caymanchem.com. Research also indicates that pyroglutamyl peptides, which incorporate pyroglutamic acid residues, can possess analgesic effects mdpi.comijmrhs.com. In a retrospective analysis of patients with chronic pain, elevated pyroglutamate was found in 19% of patients, highlighting its potential as a biomarker associated with pain-related oxidative stress painphysicianjournal.com.

ConditionPrevalence of Elevated Pyroglutamate
Chronic Pain Patients19% (n = 3,314)

Strategies for Modulating this compound Levels and Related Pathways

Modulating pyroglutamic acid levels primarily involves understanding its role in the gamma-glutamyl cycle and its relationship with glutathione metabolism.

Nutritional Interventions and Supplementation Studies (e.g., Glycine (B1666218) Repletion)

Pyroglutamic acid serves as a functional marker for glutathione status, with elevated levels often indicating glutathione depletion and a potential increased demand for its precursors, particularly glycine rupahealth.comhealthmatters.iolevels.com. Studies involving children recovering from severe malnutrition have demonstrated that urinary excretion of 5-L-oxoproline (pyroglutamic acid) increases during periods of rapid catch-up growth, suggesting that glycine availability might be a limiting factor for glutathione synthesis and subsequent growth nih.govresearchgate.net. In these studies, oral glycine supplementation led to significant reductions in 5-L-oxoproline excretion and increases in blood glutathione concentrations nih.govresearchgate.net. For instance, in seven out of nine children, glycine supplementation reduced 5-L-oxoproline excretion by up to 64% and increased blood glutathione by up to 100% nih.govresearchgate.net. Conversely, in children with very rapid weight gain, glycine supplementation was associated with further increases in 5-L-oxoproline excretion, reinforcing the idea that glycine availability influences this metabolic marker nih.govresearchgate.net. Interventions supporting glutathione synthesis, such as supplementation with N-acetylcysteine (NAC), are also relevant, as NAC can act as a precursor for glutathione and may indirectly help manage pyroglutamic acid levels by bolstering glutathione stores healthmatters.iolevels.comnih.govtoxicologia.org.arnih.gov.

InterventionMeasured ParameterPercentage Change (Approx.)
Oral Glycine Supplementation5-L-Oxoproline Excretion↓ up to 64%
Oral Glycine SupplementationBlood Glutathione Concentration↑ up to 100%

Pharmacological Modulators for Pyroglutamic Acid Metabolism

The metabolism of pyroglutamic acid is primarily governed by enzymes such as 5-oxoprolinase, which converts pyroglutamic acid back to glutamate (B1630785), and glutaminyl cyclase, involved in its formation wikipedia.orgdrugbank.comlmdb.camosaicdx.com. While specific pharmacological agents directly targeting these enzymes for therapeutic modulation of pyroglutamic acid levels are not extensively documented as standalone treatments, strategies that support the broader glutathione metabolic pathway can indirectly influence pyroglutamic acid. For example, N-acetylcysteine (NAC) is recognized for its role in replenishing glutathione stores and mitigating oxidative stress rupahealth.comhealthmatters.iolevels.comnih.govtoxicologia.org.arnih.gov. By enhancing glutathione synthesis and reducing the cellular demand that leads to pyroglutamate accumulation, NAC and similar agents can be considered modulators of the metabolic environment in which pyroglutamic acid functions.

Future Directions and Emerging Research Areas

Elucidating Underexplored Biological Functions

Beyond its established role as an antagonist of the NMDA receptor, the diverse biological functions of D-Pyroglutamic acid remain largely to be explored. selleckchem.com Future research will likely focus on several key areas to unravel the full spectrum of its activities. One promising avenue is the investigation of its involvement in cellular signaling pathways independent of NMDA receptor modulation. Preliminary studies on pyroglutamic acid (in its general form) suggest a potential link to oxidative stress and protein aggregation. For instance, in the context of drug-resistant glioblastoma, an increase in pyroglutamic acid, produced by the enzyme γ-glutamylcyclotransferase (GGCT), has been observed alongside heightened oxidative stress and protein aggregation. northwestern.edunih.gov Further research is needed to specifically determine the role of the D-enantiomer in these processes and to elucidate the downstream molecular consequences.

Moreover, the enzymatic pathways that specifically produce and degrade this compound in various tissues are not fully characterized. While it is known that pyroglutamic acid is an intermediate in the γ-glutamyl cycle, the specific enzymes responsible for the stereoselective metabolism of the D-form require more detailed investigation. drugbank.comrupahealth.com Understanding these pathways could reveal novel regulatory mechanisms and potential points for therapeutic intervention. The broader context of D-amino acids in neurobiology also suggests that this compound may have other, as yet unidentified, roles in neurotransmission and neuromodulation.

Advanced Analytical Methodologies for Comprehensive Profiling

The accurate and sensitive detection of this compound in complex biological matrices is crucial for understanding its physiological and pathological roles. Future research will continue to refine and develop advanced analytical methodologies for its comprehensive profiling, with a particular emphasis on enantioselective separation and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for separating D- and L-pyroglutamic acid enantiomers. For example, teicoplanin-bonded silica (B1680970) stationary phases have been successfully used for this purpose. ingentaconnect.com Future advancements may include the development of novel CSPs with even greater selectivity and efficiency.

Another important approach is the use of chiral derivatizing agents to create diastereomers that can be separated on a standard achiral column. This is particularly useful in the context of chiral metabolomics. mdpi.commdpi.comnih.gov These methods, often combined with mass spectrometry (MS), allow for highly sensitive and specific quantification of this compound in biological samples. nih.gov

Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will remain a cornerstone for the analysis of this compound. researchgate.netacs.org Its high sensitivity and specificity enable the detection of low-abundance enantiomers and provide structural information for unambiguous identification. nih.gov Future developments in MS technology, such as improved ionization techniques and high-resolution mass analyzers, will further enhance the ability to profile this compound and its metabolites.

Analytical TechniquePrincipleApplication for this compoundFuture Developments
Chiral HPLC Utilizes a chiral stationary phase (e.g., teicoplanin-bonded silica) to differentially retain enantiomers. ingentaconnect.comDirect separation and quantification of D- and L-pyroglutamic acid. ingentaconnect.comDevelopment of more selective and efficient chiral stationary phases.
Chiral Derivatization Reacts enantiomers with a chiral agent to form diastereomers that can be separated by standard chromatography. mdpi.commdpi.comnih.govIndirect enantioselective analysis, often coupled with LC-MS for high sensitivity. mdpi.comDiscovery of novel, highly reactive, and stable chiral derivatizing agents.
LC-MS/MS Separates molecules by liquid chromatography and identifies them based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.netacs.orgHighly sensitive and specific quantification of this compound in complex biological samples. nih.govAdvancements in ionization sources and mass analyzers for improved sensitivity and resolution.

Development of Novel Therapeutic Strategies Targeting this compound Pathways

The established role of this compound as an antagonist of the NMDA receptor positions it as a promising therapeutic target for a range of neurological and psychiatric disorders. selleckchem.comnih.gov Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in conditions such as Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. nih.govbohrium.comiipseries.orgmdpi.comnih.govmdpi.com Therefore, modulating NMDA receptor activity with antagonists like this compound represents a viable therapeutic strategy. nih.govbohrium.comiipseries.org

Future research in this area will likely focus on the development of novel therapeutic agents that specifically target the this compound binding site on the NMDA receptor or modulate its endogenous production and degradation. This could involve the design of small molecule drugs that mimic or enhance the action of this compound, or the development of enzyme inhibitors or activators that control its concentration in the brain.

The therapeutic potential of NMDA receptor modulators is an active area of investigation in psychiatry as well, with implications for conditions like depression and schizophrenia. nih.gov A deeper understanding of how this compound influences NMDA receptor subtypes and downstream signaling pathways will be crucial for developing targeted and effective therapies with minimal side effects.

Interdisciplinary Research Integrating Metabolomics, Proteomics, and Clinical Data

A comprehensive understanding of the role of this compound in health and disease will require an interdisciplinary approach that integrates data from various "omics" platforms with clinical information. mdpi.com Metabolomic studies can provide a snapshot of the metabolic state of a biological system, including the levels of this compound and related metabolites. nih.govnih.govmdpi.com By correlating these metabolic profiles with proteomic data, which provides information on protein expression and post-translational modifications, researchers can begin to build a more complete picture of the cellular pathways influenced by this compound. nih.govnih.govresearchgate.net

For example, a study on ACTH-secreting pituitary adenomas integrated proteomics and metabolomics data and identified pyroglutamic acid as a component of a metabolite-protein interaction network. nih.gov While this study did not differentiate between the D- and L-enantiomers, it highlights the power of such integrated approaches. Future studies focusing specifically on this compound could reveal how its levels correlate with the expression of specific enzymes, receptors, and signaling proteins.

Ultimately, integrating these molecular data with clinical data, such as disease progression, treatment response, and patient outcomes, will be essential for translating basic research findings into clinical applications. This systems biology approach will be critical for identifying this compound as a potential biomarker for disease diagnosis or prognosis and for developing personalized therapeutic strategies that target this compound pathways.

常见问题

Q. What advanced synthesis methods improve enantiomeric excess (ee) of this compound for pharmacological applications?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) can achieve >99% ee. Monitor reaction progress via chiral HPLC and optimize reaction conditions (temperature, solvent polarity) using design-of-experiment (DoE) software (e.g., MODDE). Scale-up requires continuous-flow reactors to maintain stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Pyroglutamic acid
Reactant of Route 2
D-Pyroglutamic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。